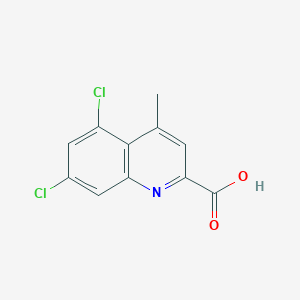
5,7-Dichloro-4-methylquinoline-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Dichloro-4-methylquinoline-2-carboxylic acid is a chemical compound with the molecular formula C₁₁H₇Cl₂NO₂ and a molecular weight of 256.08 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-4-methylquinoline-2-carboxylic acid typically involves the chlorination of 4-methylquinoline-2-carboxylic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under reflux conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance the efficiency and yield of the reaction. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反应分析
Types of Reactions
5,7-Dichloro-4-methylquinoline-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to facilitate the reaction.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of quinoline amines.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
5,7-Dichloro-4-methylquinoline-2-carboxylic acid has several applications in scientific research, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting bacterial and viral infections.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: It is used in the synthesis of agrochemicals and dyes.
作用机制
The mechanism of action of 5,7-Dichloro-4-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
相似化合物的比较
Similar Compounds
- 5,7-Dichloro-2-methylquinoline-4-carboxylic acid
- 5,7-Dichloroquinoline-2-carboxylic acid
Uniqueness
5,7-Dichloro-4-methylquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at positions 5 and 7, along with a methyl group at position 4, enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in various research and industrial applications.
属性
分子式 |
C11H7Cl2NO2 |
|---|---|
分子量 |
256.08 g/mol |
IUPAC 名称 |
5,7-dichloro-4-methylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H7Cl2NO2/c1-5-2-9(11(15)16)14-8-4-6(12)3-7(13)10(5)8/h2-4H,1H3,(H,15,16) |
InChI 键 |
MTENQFPFZGSGLL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC2=C1C(=CC(=C2)Cl)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


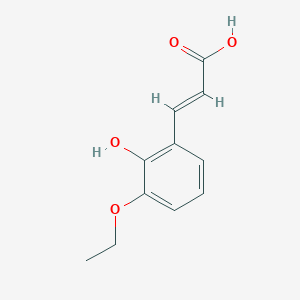
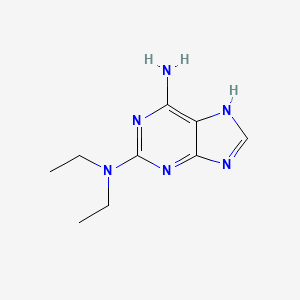
![4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13172897.png)
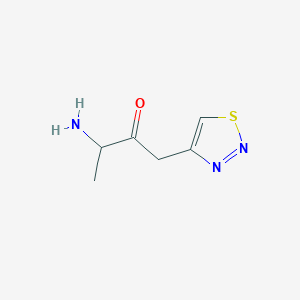
![2-[1-(Aminomethyl)cyclopropyl]-1-methoxypropan-2-ol](/img/structure/B13172905.png)

![3-[1-(Propan-2-yl)piperidin-4-yl]aniline](/img/structure/B13172922.png)
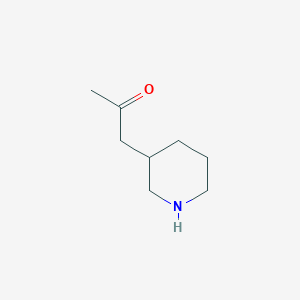
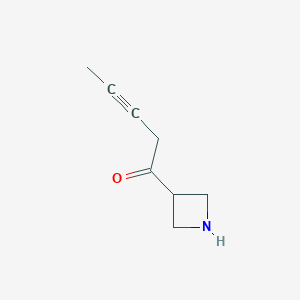
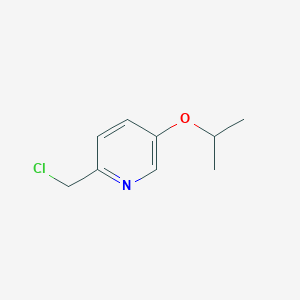
![[2-(2-Methylpropyl)-1,3-oxazol-4-yl]methanol](/img/structure/B13172940.png)
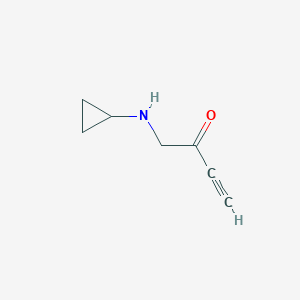
![Methyl 2-chloro-4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13172952.png)
![Methyl 5,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13172960.png)
